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CNX-774 Compound Profile

The table below summarizes the available information on CNX-774.

Property Description

Primary Known Target Bruton Tyrosine Kinase (BTK) [1] [2]

Secondary ldentified Target Equilibrative Nucleoside Transporter 1 (ENT1) [1] [3]
Reported BTK Inhibition (plCso) >9.0 (ICs0 <1 nM) [2]

Plasma Protein Binding Data Not found in search results

Standard Methods for Plasma Protein Binding
Assessment

Although specific data for CNX-774 is unavailable, the following established methods are used to determine

plasma protein binding in drug development [4].
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Typical Key Advantages /
Method Principle yp o y ) ) 9

Conditions Considerations
Equilibrium Separates plasma (donor) and 4-5 hours, Considered the gold
Dialysis buffer (receiver) with a semi- 37°C, 5% COz2 standard; minimizes issues

Ultrafiltration

Ultracentrifugation

permeable membrane; measures
compound concentration in both
chambers after equilibrium [4]

[5].

Uses a centrifugal force to
separate protein-bound
compound from unbound
compound in the filtrate through
a molecular weight cutoff filter

[4].

Spins plasma at very high
speeds to sediment proteins,
allowing the unbound compound
to remain in the supernatant [4].

[4] [].

15 mins,
37°C, 2,000 x
g [4].

4 hours, 37°C,
223,000 x g
[4].

like volume shift and
nonspecific binding [5].

Rapid process. Potential
for nonspecific binding to
the filter device [4].

No membranes or filters
involved. Technically
challenging and requires
specialized equipment [4].

Here is a generalized workflow for a Plasma Protein Binding assay using the common Equilibrium Dialysis

method:
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Frequently Asked Questions

Q1: Why is measuring plasma protein binding so important for a drug like CNX-774? Plasma protein
binding directly influences a drug's pharmacokinetics and pharmacodynamics [6] [4]. Only the unbound

(free) drug fraction is available to distribute to tissues, interact with its target (like BTK or ENT1), and be
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cleared from the body [6] [4]. Accurate measurement is therefore imperative to understand the compound's

true efficacy and safety [5].

Q2: The search results show CNX-774 has high potency (ICso < 1 nM). How could its binding to
plasma proteins affect its activity? A highly potent compound with strong plasma protein binding could
have its efficacy significantly reduced in vivo. If a large fraction of the drug is bound to proteins, the free
concentration available to reach cellular targets may be too low to produce a therapeutic effect, potentially

explaining discrepancies between preclinical models and clinical outcomes [6].

Q3: What regulatory guidance exists for these studies? Cross-species assessment of plasma protein
binding is an IND (Investigational New Drug) requirement and is detailed in the ICH M3(R2) guidance
[4]. This means these data are mandatory for regulatory submissions to move a compound into human

clinical trials.

Q4: I cannot find the plasma protein binding data for my compound. What should I do? As shown in

the workflow above, the data must be generated experimentally. You can:

¢ Perform the assay in-house if you have the expertise and equipment.
e Contract the study to a specialized CRO (Contract Research Organization) that offers these
services, as referenced in the search results [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b547899#cnx-774-plasma-protein-

binding-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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